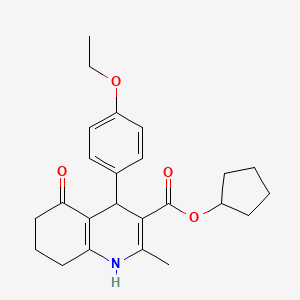![molecular formula C17H13ClN2 B5125623 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been studied for its various biological activities.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole has been studied for its various biological activities, including antitumor, antiviral, and antibacterial properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis C virus. Additionally, the compound has exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and cell division. This inhibition may ultimately lead to cell death in cancer cells and the inhibition of viral replication in infected cells.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In addition, the compound has been shown to inhibit viral replication by interfering with the viral life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole in lab experiments is its potential to inhibit the growth of cancer cells and viral replication. This makes it a promising candidate for further research in these areas. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole. One direction is to further investigate the mechanism of action of the compound and how it interacts with specific enzymes and proteins involved in cellular processes. Another direction is to explore the potential of the compound in combination with other drugs or therapies for the treatment of cancer and viral infections. Additionally, research could focus on developing derivatives of the compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis method for 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole involves the reaction of 2-chloroaniline with 4-methyl-1H-pyrrole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2/c1-19-15-8-4-5-9-16(15)20-11-12(10-17(19)20)13-6-2-3-7-14(13)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMYHJQSLHFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=CC(=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)


![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)

![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)

